![molecular formula C16H16N2O B5621509 1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole](/img/structure/B5621509.png)
1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole
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Overview
Description
“1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole . The methoxyphenyl and ethyl groups are substituents on the benzimidazole core .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused ring of benzene and imidazole. The presence of the methoxyphenyl group suggests an additional benzene ring substituted with a methoxy group (-OCH3). The ethyl group (-C2H5) is a simple alkyl chain .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions, particularly due to the reactivity of the imidazole ring. They can act as ligands in coordination chemistry, and can also undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole” would depend on its specific structure. Benzimidazoles are generally stable compounds. The presence of the methoxy group might increase the compound’s solubility in polar solvents .Scientific Research Applications
- EMBZ has demonstrated promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Its mechanism of action involves inhibiting essential enzymes or disrupting cellular processes, making it a potential candidate for novel antimicrobial agents .
- EMBZ derivatives have been investigated for their anticancer activity. These compounds exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis, or inhibiting specific signaling pathways. Further studies are needed to optimize their efficacy and selectivity .
- EMBZ analogs have shown anti-inflammatory effects in preclinical models. They may modulate inflammatory mediators, such as cytokines and prostaglandins. Researchers are exploring their potential as anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease .
- EMBZ derivatives possess antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. These compounds could contribute to preventing age-related diseases and oxidative damage .
- Some studies suggest that EMBZ-related compounds exhibit neuroprotective activity. They may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative conditions. Researchers are investigating their potential for Alzheimer’s disease and Parkinson’s disease .
- EMBZ serves as a valuable scaffold for designing novel drugs. Medicinal chemists modify its structure to create libraries of analogs, optimizing properties like solubility, bioavailability, and target specificity. These efforts contribute to drug discovery and development .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Capacity
Neuroprotective Effects
Drug Design and Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-2-(4-methoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-3-18-15-7-5-4-6-14(15)17-16(18)12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATFBFQAUPUTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole |
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